2-Hexadecenal

描述

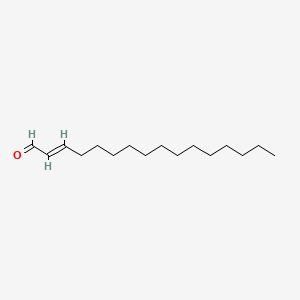

Structure

3D Structure

属性

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Fate of E 2 Hexadecenal

The formation of (E)-2-hexadecenal is a key step in the catabolism of sphingolipids, marking the irreversible breakdown of the bioactive lipid, sphingosine (B13886) 1-phosphate.

Sphingosine 1-Phosphate Lyase (S1PL)-Mediated Formation

(E)-2-Hexadecenal is generated through the enzymatic action of sphingosine 1-phosphate lyase (S1PL), a pivotal enzyme in sphingolipid metabolism. targetmol.comcaymanchem.comglpbio.com S1PL is an integral membrane protein located in the endoplasmic reticulum. nih.govnih.govresearchgate.net It catalyzes the irreversible cleavage of sphingosine 1-phosphate (S1P) at the carbon-carbon bond between C2 and C3. nih.govmdpi.com This reaction is the final step in the sphingolipid degradation pathway and represents the sole exit point for sphingolipid intermediates to flow into phospholipid metabolism. nih.gov The enzymatic process, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, yields two products: the long-chain aldehyde (E)-2-hexadecenal and phosphoethanolamine. nih.govresearchgate.netmdpi.comechelon-inc.comciteab.com

Substrate Specificity of S1PL (e.g., Dihydrosphingosine 1-Phosphate)

While sphingosine 1-phosphate is the primary substrate for S1PL, the enzyme can also process structurally related molecules. S1PL demonstrates activity towards dihydrosphingosine-1-phosphate (dhS1P), a saturated analogue of S1P. nih.gov However, studies in human pulmonary artery endothelial cells indicate that S1P is the preferred substrate for the degradation pathway. nih.gov

Table 1: Overview of S1PL-Mediated Cleavage

| Enzyme | Substrate(s) | Product(s) | Cofactor | Cellular Location |

|---|---|---|---|---|

| Sphingosine 1-Phosphate Lyase (S1PL) | Sphingosine 1-Phosphate (S1P), Dihydrosphingosine 1-Phosphate (dhS1P) | (E)-2-Hexadecenal, Ethanolamine Phosphate | Pyridoxal 5'-phosphate (PLP) | Endoplasmic Reticulum |

Downstream Enzymatic Biotransformation

Following its formation, (E)-2-hexadecenal undergoes further metabolic processing, converting it into a form that can be utilized in other major lipid synthesis pathways.

Oxidation by Long-Chain Fatty Aldehyde Dehydrogenase (ALDH3A2/FALDH)

The aldehyde group of (E)-2-hexadecenal is promptly oxidized in a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH), an enzyme encoded by the ALDH3A2 gene. uniprot.orgwikipedia.orgrupahealth.com This NAD+-dependent enzyme is responsible for the oxidation of a variety of medium and long-chain aliphatic aldehydes, typically those with carbon chain lengths between 6 and 24. uniprot.orgwikipedia.orghmdb.ca The action of ALDH3A2 converts (E)-2-hexadecenal into its corresponding carboxylic acid. uniprot.orgrupahealth.com

Conversion to (2E)-Hexadecenoic Acid and Acyl-CoA Activation

The oxidation of (E)-2-hexadecenal yields (2E)-hexadecenoic acid. targetmol.comcaymanchem.comglpbio.comrupahealth.com This product is an unsaturated fatty acid. nih.gov To become metabolically active and participate in subsequent biosynthetic reactions, (2E)-hexadecenoic acid must be activated. targetmol.comcaymanchem.comglpbio.com This activation occurs through the attachment of coenzyme A (CoA), forming the high-energy thioester derivative, (2E)-hexadecenoyl-CoA. targetmol.comcaymanchem.com

Integration into Glycerophospholipid Synthesis Pathways

The breakdown products of S1P are shuttled into the glycerophospholipid synthesis pathway. researchgate.netmdpi.com The conversion of (E)-2-hexadecenal to (2E)-hexadecenoic acid is a critical step in this metabolic integration. rupahealth.com The resulting (2E)-hexadecenoyl-CoA can be incorporated into the glycerol (B35011) backbone during the de novo synthesis of glycerophospholipids, which begins with glycerol-3-phosphate. researchgate.net Concurrently, the other product of the S1PL reaction, phosphoethanolamine, serves as a direct precursor for the head group of phosphatidylethanolamine (B1630911) (PE), a major class of glycerophospholipids essential for membrane structure and function. researchgate.netreactome.org

Table 2: Metabolic Pathway of (E)-2-Hexadecenal

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1. S1P Cleavage | Sphingosine 1-Phosphate (S1P) | Sphingosine 1-Phosphate Lyase (S1PL) | (E)-2-Hexadecenal + Ethanolamine Phosphate |

| 2. Oxidation | (E)-2-Hexadecenal | Fatty Aldehyde Dehydrogenase (ALDH3A2) | (2E)-Hexadecenoic Acid |

| 3. Activation | (2E)-Hexadecenoic Acid | Acyl-CoA Synthetase (Generic) | (2E)-Hexadecenoyl-CoA |

| 4. Integration | (2E)-Hexadecenoyl-CoA + Ethanolamine Phosphate | Various enzymes of the Kennedy Pathway | Glycerophospholipids (e.g., Phosphatidylethanolamine) |

Potential for Non-Enzymatic Generation (e.g., Lipid Peroxidation)

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, especially polyunsaturated and monounsaturated fatty acids, by reactive oxygen species (ROS). This free radical-mediated chain reaction leads to the formation of a variety of products, including lipid hydroperoxides, which are unstable and can decompose into a range of secondary products, including various aldehydes. While the enzymatic degradation of sphingolipids is a well-established source of (E)-2-hexadecenal, its formation through non-enzymatic lipid peroxidation is also a significant consideration in cellular biochemistry.

The general mechanism of lipid peroxidation proceeds in three main stages: initiation, propagation, and termination. In the context of monounsaturated fatty acids like palmitoleic acid, the process is initiated by the abstraction of a hydrogen atom from an allylic carbon (a carbon atom adjacent to a double bond), forming a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen atom from another fatty acid molecule, thereby propagating the chain reaction and forming a lipid hydroperoxide.

The decomposition of these lipid hydroperoxides is the key step leading to the formation of aldehydes. This decomposition can be catalyzed by transition metals and results in the cleavage of carbon-carbon bonds in the fatty acid backbone. The specific aldehydes generated depend on the position of the double bond in the original fatty acid and the site of hydroperoxide formation.

While the formation of shorter-chain aldehydes such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE) from the peroxidation of polyunsaturated fatty acids is well-documented, the generation of long-chain aldehydes like (E)-2-hexadecenal from monounsaturated fatty acids is also mechanistically plausible.

A study on the volatile compounds formed during the heating and oxidation of palmitoleic acid identified a variety of aldehydes, ketones, alcohols, and other compounds. researchgate.net Although this particular study did not specifically report the presence of (E)-2-hexadecenal, the detection of a wide array of aldehydes underscores the complexity of lipid peroxidation and the potential for the formation of numerous degradation products.

The table below summarizes some of the volatile compounds identified during the oxidation of palmitoleic acid at elevated temperatures, providing insight into the types of molecules that can be generated through such processes. researchgate.net

| Compound Class | Examples of Identified Volatile Compounds from Palmitoleic Acid Oxidation |

| Aldehydes | 2-Hexenal, Nonanal, (E,E)-2,4-Nonadienal |

| Ketones | 2-Pentanone, 2-Hexanone, 2-Heptanone, 3-Octen-2-one |

| Alcohols | Heptanol |

| Furans | 2-Hexyl-furan |

This table is based on data from a study on the thermal oxidation of palmitoleic acid and showcases the diversity of volatile products. The specific formation of (E)-2-hexadecenal under these conditions was not reported in this particular study.

The potential for (E)-2-hexadecenal to be formed non-enzymatically is also suggested by studies on the degradation of sphingolipids under conditions of oxidative stress, such as through photolysis or radiolysis, which can lead to its formation. chegg.com This indicates that the core structure of (E)-2-hexadecenal can be produced through radical-mediated processes.

Further research is required to definitively establish the specific pathways and yields of (E)-2-hexadecenal formation from the non-enzymatic peroxidation of palmitoleic acid and other relevant monounsaturated fatty acids in biological systems.

Cellular and Molecular Mechanisms of Action of E 2 Hexadecenal

Formation of Covalent Adducts with Biomolecules

As a lipid-derived electrophile, (E)-2-hexadecenal (also referred to as 2-HD or t-2-hex) is involved in a variety of cellular processes, including cytoskeletal reorganization, DNA damage, and apoptosis. nih.gov A key feature of its molecular action is the formation of covalent adducts with essential cellular macromolecules. This reactivity is central to its physiological and pathological roles. An imbalance in its metabolism, such as the loss of the scavenging enzyme ALDH3A2, can lead to the accumulation of (E)-2-hexadecenal and has been linked to conditions like Sjögren-Larsson Syndrome. nih.gov

(E)-2-Hexadecenal can covalently modify a wide array of cellular proteins, suggesting its effects on cellular processes are broad. nih.gov These modifications, a form of post-translational modification known as lipidation, can alter the target protein's function, localization, or stability, leading to significant downstream biological consequences. nih.govresearchgate.net

The chemical structure of (E)-2-hexadecenal, specifically the α,β-unsaturated aldehyde moiety, makes it a soft electrophile susceptible to nucleophilic attack. This reactivity facilitates the formation of stable covalent adducts with proteins, primarily through a Michael-type addition reaction. nih.gov Nucleophilic amino acid residues within proteins, such as the sulfhydryl group of cysteine and the imidazole (B134444) ring of histidine, are primary targets for this type of modification. researchgate.netresearchgate.net

The reaction with cysteine residues is particularly significant. The thiol group of cysteine is a potent nucleophile that readily attacks the β-carbon of the unsaturated aldehyde, leading to the formation of a stable thioether linkage. researchgate.netresearchgate.net This covalent modification, or lipidation, can directly impact protein function. nih.gov Studies on similar α,β-unsaturated aldehydes show that they readily form conjugates with cysteine. nih.govscispace.com While the reaction with cysteine is prominent, research has also identified the Michael adduct with l-histidine (B1673261) as a notable product of (E)-2-hexadecenal's interaction with amino acids in vitro.

To understand the precise mechanisms of (E)-2-hexadecenal's action, researchers have employed chemical probes to identify its specific cellular protein targets. These studies have revealed that (E)-2-hexadecenal can modify hundreds of proteins, indicating a broad range of potential effects. nih.gov Among the identified targets are proteins involved in critical cellular pathways such as apoptosis, cell growth, and metabolism. nih.gov

Key identified protein targets include:

Bax: A pro-apoptotic member of the BCL-2 family. (E)-2-hexadecenal directly reacts with Cysteine 126 (C126) on the surface of the Bax protein. nih.govnih.gov This covalent lipidation sensitizes Bax, potentiating its activation and promoting apoptosis. researchgate.netnih.gov This interaction provides a direct link between sphingolipid metabolism and the mitochondrial apoptosis machinery. nih.gov

mTOR (Mechanistic Target of Rapamycin): A central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov The modification of mTOR by (E)-2-hexadecenal suggests a potential mechanism by which this lipid aldehyde can influence fundamental cellular processes. nih.gov

ABCB7: A mitochondrial ATP-binding cassette (ABC) transporter essential for the biogenesis of cytosolic iron-sulfur clusters. nih.govuniprot.org Modification of ABCB7 could disrupt iron homeostasis and the function of numerous enzymes that rely on iron-sulfur clusters.

PPID (Peptidylprolyl Isomerase D): Also known as cyclophilin D, this protein is a component of the mitochondrial permeability transition pore and is involved in regulating mitochondrial function. nih.gov Its modification could contribute to the mitochondrial dysfunction induced by (E)-2-hexadecenal.

Table 1: Selected Protein Targets of (E)-2-Hexadecenal

| Protein Target | Function | Site of Interaction (if known) | Potential Consequence of Modification | Reference |

|---|---|---|---|---|

| Bax | Pro-apoptotic protein | Cysteine 126 (C126) | Sensitization and activation, leading to apoptosis | nih.govnih.gov |

| mTOR | Regulator of cell growth and metabolism | Not specified | Alteration of cell growth and metabolic signaling | nih.gov |

| ABCB7 | Mitochondrial iron-sulfur cluster transporter | Not specified | Disruption of cellular iron homeostasis | nih.gov |

| PPID (Cyclophilin D) | Component of the mitochondrial permeability transition pore | Not specified | Induction of mitochondrial dysfunction | nih.gov |

Accumulation of (E)-2-hexadecenal induces significant stress on mitochondria, leading to dysfunction that is conserved from yeast to humans. A primary mechanism underlying this toxicity is the impairment of mitochondrial protein import. Excess (E)-2-hexadecenal leads to the accumulation of mitochondrial precursor proteins in the cytosol, indicating a bottleneck in their transport into the organelle. This disruption of protein import triggers a massive proteostatic response, including the activation of cytosolic chaperones and the proteasome system, in an attempt to manage the buildup of mislocalized and aggregated proteins.

Chemoproteomic studies have shown that (E)-2-hexadecenal can lipidate subunits of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which serves as the main entry gate for most mitochondrial proteins. This direct modification of the import machinery is a likely cause of the observed inhibition of protein transport, leading to widespread proteotoxic stress and contributing to the pro-apoptotic activity of the lipid aldehyde.

In addition to proteins, the electrophilic nature of (E)-2-hexadecenal allows it to react directly with deoxyribonucleic acid (DNA), forming covalent adducts. caymanchem.com This reactivity raises the possibility that endogenously produced (E)-2-hexadecenal could be a source of spontaneous DNA damage, with potential mutagenic consequences. researchgate.net

(E)-2-Hexadecenal readily reacts with the nucleobase deoxyguanosine (dG), both as a free nucleoside and within the structure of genomic DNA. caymanchem.comresearchgate.net The reaction mechanism is similar to that of other α,β-unsaturated aldehydes like acrolein and crotonaldehyde. It involves an initial Michael addition of the exocyclic N2 amino group of guanine (B1146940) to the β-carbon of the aldehyde, followed by cyclization through the formation of a Schiff base with the N1 position of the guanine ring.

This reaction produces stable, cyclic 1,N2-propanodeoxyguanosine adducts. Specifically, the reaction between (E)-2-hexadecenal and deoxyguanosine yields diastereomeric products. These lipophilic DNA adducts have been structurally characterized using methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV spectroscopy. researchgate.net The formation of these bulky, structurally unusual adducts within the DNA helix can distort its structure, potentially interfering with DNA replication and transcription and leading to mutations if not repaired.

Table 2: DNA Adducts Formed by (E)-2-Hexadecenal

| Reactant | Adduct Type | Characterization Methods | Potential Consequence | Reference |

|---|---|---|---|---|

| Deoxyguanosine (dG) | Cyclic 1,N2-propanodeoxyguanosine adducts (diastereomers) | NMR, MS, UV | Genotoxicity, Mutagenesis | researchgate.net |

| Calf Thymus DNA | Aldehyde-derived DNA adducts | Enzymatic hydrolysis followed by LC-ESI-MS/MS | DNA damage | researchgate.net |

Deoxyribonucleic Acid (DNA) Adduct Formation

Implications for DNA Integrity and Damage Responses

(E)-2-Hexadecenal, a reactive aldehyde produced from the degradation of sphingolipids, has been shown to interact with genetic material, raising concerns about its impact on DNA integrity. caymanchem.comtargetmol.com Research indicates that this compound readily reacts with deoxyguanosine, a fundamental component of DNA, to form aldehyde-derived DNA adducts. caymanchem.comtargetmol.com The formation of these adducts represents a form of DNA damage, which can potentially disrupt normal cellular processes.

Studies have demonstrated that (E)-2-hexenal, a related α,β-unsaturated aldehyde, is a genotoxic agent that forms cyclic 1,N2-propano adducts with deoxyguanosine in both isolated DNA and within mammalian cells. nih.gov In primary colon mucosa cells from both rats and humans, (E)-2-hexenal induced detectable DNA damage, as measured by the single-cell microgel electrophoresis (comet) assay. nih.gov While it is suggested that fatty aldehydes in general may contribute to carcinogenesis by inducing DNA damage, the specific long-term consequences of (E)-2-hexadecenal-mediated DNA damage are still under investigation. nih.gov

Table 1: Effects of (E)-2-Hexenal on DNA Integrity

| Cell Type/System | Observation | Reference |

| Calf Thymus DNA | Time-dependent formation of 1,N2-propano-dG adducts. | nih.gov |

| Human Lymphoblastoid Namalva Cells | Formation of 1,N2-propano-dG adducts. | nih.gov |

| Primary Rat Colon Mucosa Cells | Induction of DNA damage (Comet Assay). | nih.gov |

| Primary Human Colon Mucosa Cells | Induction of DNA damage (Comet Assay). | nih.gov |

Modulation of Intracellular Signaling Pathways

(E)-2-Hexadecenal exerts significant influence on cellular behavior by modulating key intracellular signaling pathways, primarily the c-Jun N-terminal Kinase (JNK) pathway. This stress-activated pathway is a critical regulator of cellular processes including apoptosis, inflammation, and cytoskeletal dynamics. nih.govnih.gov

Activation of the c-Jun N-terminal Kinase (JNK) Pathway

Exposure of various cell types, including HEK293T, NIH3T3, and HeLa cells, to (E)-2-hexadecenal leads to the robust activation of the JNK signaling cascade. nih.govnih.gov This activation is a central mechanism through which the compound induces cellular effects such as cytoskeletal reorganization and programmed cell death (apoptosis). caymanchem.comtargetmol.comnih.govnih.gov The activation of JNK is characterized by its phosphorylation at a specific threonine-proline-tyrosine (TPY) motif by upstream kinases. nih.govmdpi.com

The activation of the JNK pathway by (E)-2-hexadecenal is initiated by the upstream kinase, Mixed Lineage Kinase 3 (MLK3). nih.gov MLK3 belongs to the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a pivotal role in relaying stress signals to the JNK cascade. nih.govnih.govelsevierpure.com Studies have shown that pretreatment of cells with a pan-MLK inhibitor effectively prevents the (E)-2-hexadecenal-induced activation of JNK, confirming the essential role of MLK3 in initiating this signaling event. nih.gov

Following the activation of MLK3, the signal is transduced further downstream to the dual-specificity MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. nih.gov These kinases are directly phosphorylated and activated by MLK3. nih.govmdpi.com Once activated, MKK4 and MKK7 are responsible for the direct phosphorylation and subsequent activation of JNK. nih.govmdpi.comnih.govmdpi.com Research has confirmed that (E)-2-hexadecenal treatment leads to the dose-dependent activation of both MKK4 and MKK7, demonstrating that each step of this phosphorylation cascade is triggered in response to the compound. nih.gov

The activation of the MLK3-MKK4/7-JNK signaling axis by (E)-2-hexadecenal is dependent on the generation of intracellular reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that can act as signaling molecules in various cellular processes. researchgate.netdiva-portal.org Both MLK3 and JNK are known to be activated by ROS. nih.govresearchgate.net The finding that the antioxidant N-acetylcysteine (NAC) can prevent the (E)-2-hexadecenal-induced activation of JNK indicates that the compound's effect is mediated through the generation of oxidative stress. nih.govnih.gov This suggests that (E)-2-hexadecenal stimulates the MLK3/MKK4/7/JNK signaling pathway in a ROS-dependent manner. nih.gov

Effects on Downstream JNK Targets (e.g., c-Jun Phosphorylation)

Once activated, JNK phosphorylates a variety of downstream substrate proteins, including the transcription factor c-Jun. nih.govnih.gov The phosphorylation of c-Jun on serine residues 63 and 73 within its N-terminal activation domain significantly enhances its transcriptional activity. embopress.orgembopress.org Studies have consistently shown that treatment with (E)-2-hexadecenal leads to the phosphorylation of c-Jun. nih.gov This event is a critical downstream consequence of the JNK activation induced by the compound and is linked to the subsequent induction of apoptosis. nih.govnih.gov The requirement of JNK phosphorylation for its protective effects against UV-induced apoptosis highlights the importance of this specific post-translational modification. embopress.org

Table 2: (E)-2-Hexadecenal-Induced JNK Signaling Cascade

| Signaling Component | Role in Pathway | Observation with (E)-2-Hexadecenal | Reference |

| Reactive Oxygen Species (ROS) | Upstream trigger | Generation is required for JNK activation; antioxidant NAC blocks activation. | nih.govnih.gov |

| Mixed Lineage Kinase 3 (MLK3) | MAP3K (Upstream activator) | Activated by (E)-2-hexadecenal; its inhibition blocks JNK activation. | nih.gov |

| MKK4 / MKK7 | MAP2K (Intermediate kinases) | Phosphorylated and activated by MLK3; activated by (E)-2-hexadecenal. | nih.gov |

| c-Jun N-terminal Kinase (JNK) | MAPK (Core kinase) | Phosphorylated and activated by MKK4/7 in a ROS-dependent manner. | nih.govnih.gov |

| c-Jun | Downstream Target (Transcription Factor) | Phosphorylated by activated JNK. | nih.gov |

Differential Effects on Other MAP Kinase Pathways (e.g., ERK, p38)

Research into the molecular mechanisms of (E)-2-hexadecenal reveals a specific activation profile within the mitogen-activated protein kinase (MAPK) family. While it potently activates the c-Jun N-terminal kinase (JNK) pathway, studies demonstrate that (E)-2-hexadecenal does not have the same effect on the extracellular signal-regulated kinase (ERK) and p38 MAPK signaling pathways. nih.govnih.gov Immunoblotting experiments performed on cell lysates from HEK293T and NIH3T3 cells treated with (E)-2-hexadecenal showed no significant increase in the phosphorylated forms of ERK and p38. nih.gov This indicates that the cellular effects induced by (E)-2-hexadecenal, such as cytoskeletal changes and apoptosis, are not mediated through the ERK or p38 pathways, which are commonly associated with cellular stress responses, proliferation, and differentiation. nih.govnih.govnih.gov The specificity of (E)-2-hexadecenal's action highlights a targeted mechanism, distinguishing its signaling cascade from other stimuli that might activate a broader range of MAPK pathways. nih.govmdpi.com

Table 1: Differential Effect of (E)-2-Hexadecenal on MAP Kinase Pathways

| Pathway | Observed Effect in Response to (E)-2-Hexadecenal | Cell Lines Studied | Reference |

|---|---|---|---|

| JNK | Robust activation | HEK293T, NIH3T3, HeLa | nih.gov, nih.gov |

| ERK | Unaffected | HEK293T, NIH3T3 | nih.gov, nih.gov |

Involvement in PI3K/AKT Signaling (Lack of Direct Effect)

In addition to its differential effects on MAPK pathways, (E)-2-hexadecenal does not appear to directly engage the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.govnih.gov This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its activation often protects cells from apoptosis. nih.govmdpi.com Investigations using immunoblotting to measure the phosphorylation status of AKT, a key downstream effector of PI3K, found that treatment with (E)-2-hexadecenal did not alter the levels of phosphorylated AKT in either HEK293T or NIH3T3 cells. nih.gov This lack of effect demonstrates that the pro-apoptotic activities of (E)-2-hexadecenal are not a consequence of inhibiting this major survival pathway but rather stem from its specific activation of the MLK3-MKK4/7-JNK stress signaling cascade. nih.govnih.gov

Table 2: Effect of (E)-2-Hexadecenal on PI3K/AKT Signaling

| Protein Analyzed | Observed Effect in Response to (E)-2-Hexadecenal | Cell Lines Studied | Reference |

|---|---|---|---|

| Phospho-AKT | No change in phosphorylation level | HEK293T, NIH3T3 | nih.gov |

| Total AKT | No change in total protein level | HEK293T, NIH3T3 | nih.gov |

Impact on Cellular Structural Dynamics

Induction of Cytoskeletal Reorganization

A primary and visually dramatic effect of (E)-2-hexadecenal on various cell types is the profound reorganization of the actin cytoskeleton. nih.govcaymanchem.commedchemexpress.com This process is fundamental to the subsequent changes in cell shape and adhesion. In studies involving NIH3T3 fibroblasts, treatment with (E)-2-hexadecenal led to a notable reduction in the number of actin stress fibers, which are crucial for maintaining cell tension and a flattened, spread morphology. nih.gov Concurrently, the treatment induced the formation of lamellipodia, which are sheet-like protrusions at the cell periphery. nih.gov These cytoskeletal alterations are not a non-specific toxic effect but are mediated through the JNK signaling pathway, as inhibition of JNK was shown to abrogate these changes. nih.govnih.gov The rapid remodeling of the cytoskeleton underscores the potent bioactivity of this sphingolipid degradation product. caymanchem.comchemscene.com

Consequences for Cell Adhesion, Rounding, and Detachment

The reorganization of the actin cytoskeleton directly leads to significant consequences for the cell's physical interaction with its substrate. Treatment with (E)-2-hexadecenal causes cells to transition from a flattened, adherent state to a rounded morphology. nih.govnih.govcaymanchem.com This change in shape is a direct result of the loss of cytoskeletal integrity and tension. As the cells round up, they lose their firm attachment to the extracellular matrix, leading to detachment. nih.govmedchemexpress.comchemscene.com This effect has been consistently observed in multiple human and murine cell lines, including human embryonic kidney (HEK293T) cells, human cervical carcinoma (HeLa) cells, and mouse fibroblast (NIH3T3) cells. nih.govnih.gov The loss of anchorage to the surrounding matrix is a critical event that can trigger a specific form of programmed cell death known as anoikis. nih.gov

Table 3: Cellular Consequences of (E)-2-Hexadecenal Treatment

| Cell Line | Observed Morphological and Adhesive Changes | Reference |

|---|---|---|

| HEK293T | Rounding, Detachment, Apoptosis | nih.gov, nih.gov |

| NIH3T3 | Cytoskeletal Reorganization, Rounding, Detachment, Apoptosis | nih.gov, nih.gov |

| HeLa | Rounding, Detachment, Apoptosis | nih.gov, nih.gov |

Biological and Physiological Roles of E 2 Hexadecenal

Regulation of Programmed Cell Death (Apoptosis)

(E)-2-Hexadecenal has been identified as a potent inducer of apoptosis, or programmed cell death, in various cell types. nih.govcaymanchem.com This process is critical for tissue homeostasis and the removal of damaged or unwanted cells. The compound triggers a cascade of molecular events that converge on the mitochondrial pathway of apoptosis, primarily through a stress-activated signaling pathway.

A central mechanism through which (E)-2-hexadecenal induces apoptosis is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family. nih.govnih.gov Treatment of cells with (E)-2-hexadecenal leads to the rapid and robust phosphorylation, and thereby activation, of JNK. nih.gov This activation is not isolated; it is part of a larger phosphorylation cascade that is initiated upstream.

Research has shown that (E)-2-hexadecenal stimulates a signaling pathway that involves Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MKK4 and MKK7. nih.gov These dual-specificity kinases are the direct activators of JNK. nih.gov The requirement of this specific pathway is underscored by findings that the inhibition of JNK, either through pharmacological inhibitors or by using a dominant-negative construct of MLK3, abrogates the apoptotic effects of (E)-2-hexadecenal. nih.govresearchgate.net This demonstrates that the JNK pathway is essential for the pro-apoptotic function of this lipid aldehyde. nih.gov

Once activated by (E)-2-hexadecenal, the JNK pathway modulates the function of downstream pro-apoptotic proteins, particularly those belonging to the Bcl-2 family. nih.gov These proteins are the primary regulators of mitochondrial integrity during apoptosis. (E)-2-hexadecenal-induced apoptosis is accompanied by the activation of several of these key players.

| Protein | Family | Role in (E)-2-Hexadecenal-Induced Apoptosis | Reference |

|---|---|---|---|

| JNK | MAPK | Central kinase activated by (E)-2-hexadecenal; initiates the apoptotic cascade. | nih.govnih.gov |

| Bid | Bcl-2 (BH3-only) | Cleaved to tBid, which then activates Bax. | nih.govresearchgate.net |

| Bim | Bcl-2 (BH3-only) | Translocates to the mitochondria to activate Bax. | nih.govresearchgate.net |

| Bax | Bcl-2 (Effector) | Activated by tBid and Bim; oligomerizes at the mitochondria to induce membrane permeabilization. | nih.govresearchgate.netnih.gov |

The culmination of the activation of pro-apoptotic proteins like Bax at the mitochondria is the permeabilization of the outer mitochondrial membrane (MOMP). nih.gov This event leads to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a commitment point in the apoptotic process. researchgate.netnih.gov Studies on polymorphonuclear leukocytes (PMNLs) have demonstrated that higher concentrations of (E)-2-hexadecenal induce a decline in mitochondrial potential, which correlates with the onset of apoptosis. researchgate.netnih.gov

The loss of mitochondrial membrane integrity allows for the release of pro-apoptotic factors from the intermembrane space into the cytosol. khanacademy.org One of the most critical of these factors is cytochrome c. nih.gov The release of cytochrome c from the mitochondria into the cytosol has been observed in a dose-dependent manner in cells treated with (E)-2-hexadecenal. nih.govresearchgate.net In the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cell. researchgate.net The cleavage of PARP, a substrate of caspase-3, is a well-established marker of this final stage of apoptosis and has been confirmed in cells undergoing apoptosis induced by (E)-2-hexadecenal. researchgate.net

Influence on Cell Proliferation and Survival

Beyond its role in actively promoting cell death, (E)-2-hexadecenal also exerts an influence on cell proliferation and survival. Research has demonstrated that this compound can cause a dose-dependent decrease in cell proliferation. researchgate.net This anti-proliferative effect is linked to its ability to activate stress-related signaling pathways, including not only JNK but also p38 and ERK1/2. researchgate.net

The enzyme responsible for producing (E)-2-hexadecenal, S1P lyase, is implicated in the regulation of cell cycle progression. nih.gov By degrading S1P, a known pro-survival and pro-proliferative molecule, and simultaneously producing the anti-proliferative (E)-2-hexadecenal, S1P lyase acts as a crucial regulatory point in determining a cell's fate. The effects of (E)-2-hexadecenal on the cytoskeleton, leading to cell rounding and detachment, also contribute to a form of apoptosis known as anoikis, which is triggered by the loss of cell-matrix interactions and is inherently linked to cell survival signals. nih.govresearchgate.net

Modulation of Immune System Functions

(E)-2-Hexadecenal has been shown to modulate the functions of the immune system. The degradation of S1P by S1P lyase, which generates (E)-2-hexadecenal, has been implicated in the regulation of both innate and adaptive immune functions. nih.gov

More direct evidence of its immunomodulatory role comes from studies on polymorphonuclear leukocytes (PMNLs), a type of neutrophil that forms a crucial part of the first line of defense in the innate immune system. nih.gov In these cells, (E)-2-hexadecenal exhibits a dual effect. At lower, submicromolar concentrations, it causes an increase in the production of reactive oxygen species (ROS), a key function of neutrophils for killing pathogens. nih.gov This effect is associated with the modification of signal transduction pathways, including an elevated contribution from NADPH oxidase, myeloperoxidase (MPO), and the JNK-MAPK pathway. nih.gov However, at higher concentrations, the compound shifts its function to induce apoptosis in these immune cells, a process that is vital for the resolution of inflammation. nih.gov

Integration within Broader Lipid Signaling Networks

(E)-2-Hexadecenal is not an isolated signaling molecule but rather an integral component of the complex and interconnected web of lipid signaling. Its bioactivity is intrinsically linked to its origin within sphingolipid metabolism, and its effects ripple outwards to engage with other critical signaling cascades, particularly those governing cellular stress and apoptosis.

The primary nexus of (E)-2-hexadecenal's integration is the sphingolipid pathway itself. It is generated from the irreversible degradation of the key signaling lipid, sphingosine-1-phosphate (S1P), by the enzyme S1P lyase (SPL). nih.govnih.govcaymanchem.com This reaction, which also yields phosphoethanolamine, represents a terminal step in the sphingolipid metabolic pathway. nih.gov The generation of a bioactive aldehyde from S1P breakdown introduces a new layer of complexity to the well-established "sphingolipid rheostat," which posits a balance between pro-apoptotic lipids like ceramide and pro-survival S1P. nih.govnih.gov The discovery that (E)-2-hexadecenal, a product of S1P catabolism, actively promotes apoptosis creates a new paradigm, suggesting that the exit from the core sphingolipid cycle is not merely a disposal route but a mechanism for generating a distinct, functionally significant signal. nih.govnih.gov

A major point of crosstalk occurs with the mitogen-activated protein kinase (MAPK) signaling network. Research has demonstrated that (E)-2-hexadecenal specifically and robustly activates the c-Jun N-terminal kinase (JNK) pathway. nih.gov This activation is not a generalized stress response, as the compound does not affect the p38 or ERK MAPK pathways, nor the PI3K/AKT survival pathway. nih.gov The mechanism of JNK activation is quite specific, proceeding through a Mixed Lineage Kinase 3 (MLK3)-dependent pathway, which in turn phosphorylates and activates MKK4 and MKK7, the upstream kinases of JNK. nih.govdcchemicals.com This selective engagement with the JNK cascade is a critical link between sphingolipid degradation and the cellular machinery for stress response and programmed cell death. nih.gov

Furthermore, the signaling actions of (E)-2-hexadecenal are integrated with cellular redox signaling networks. The activation of JNK by (E)-2-hexadecenal has been shown to be dependent on the generation of reactive oxygen species (ROS). nih.govnih.gov Studies using the antioxidant N-acetylcysteine found that it could prevent the JNK activation induced by (E)-2-hexadecenal, confirming the role of oxidant stress in mediating its effects. nih.govresearchgate.net In some cells, such as polymorphonuclear leukocytes, (E)-2-hexadecenal can directly cause an increase in ROS production, a process involving NADPH oxidase and myeloperoxidase. nih.gov This suggests a potential feed-forward loop where (E)-2-hexadecenal, whose parent lipid can be targeted by oxidative damage, can itself amplify oxidative stress signals.

Metabolically, (E)-2-hexadecenal is linked to other lipid classes. It can be further oxidized by fatty aldehyde dehydrogenase to form (2E)-hexadecenoic acid, integrating its fate with fatty acid metabolism. caymanchem.combiomol.comglpbio.com The co-product of its synthesis, phosphoethanolamine, is a building block for phosphatidylethanolamine (B1630911), a major phospholipid component of cellular membranes, thus connecting sphingolipid breakdown back to phospholipid synthesis. nih.govnih.gov While direct signaling crosstalk with other major lipid mediator networks like eicosanoids or lysophosphatidic acid (LPA) is not yet fully elucidated, they operate in a shared context. nih.govescholarship.org Eicosanoids and LPA are, like (E)-2-hexadecenal, membrane-derived lipids that signal in response to cellular stimuli and stress, highlighting a convergence of function among different classes of lipid signaling molecules. nih.govresearchgate.net

Detailed Research Findings

The following tables summarize key research findings regarding the interaction of (E)-2-hexadecenal with specific signaling pathways.

Table 1: (E)-2-Hexadecenal's Specificity for the JNK Signaling PathwayThis table details the targeted activation of the JNK cascade by (E)-2-hexadecenal in HEK293T cells, as demonstrated by immunoblotting experiments. Data is synthesized from research by Kumar, A., et al. (2011). nih.gov

| Signaling Protein/Pathway | Effect of (E)-2-Hexadecenal Treatment | Key Finding |

|---|---|---|

| JNK | ▲ Robust increase in phosphorylation (activation) | Confirms JNK as a primary downstream target. nih.gov |

| c-Jun | ▲ Increased phosphorylation | Demonstrates activation of a key downstream transcription factor of JNK. nih.gov |

| MKK4 / MKK7 | ▲ Increased phosphorylation (activation) | Identifies the immediate upstream activators of JNK in this pathway. nih.gov |

| MLK3 | ▲ Required for JNK activation (Inhibitors/dominant-negative constructs blocked JNK phosphorylation) | Pinpoints MLK3 as a crucial upstream kinase initiating the cascade. nih.gov |

| AKT (PI3K/AKT Pathway) | ● No change in phosphorylation | Shows specificity; the pro-survival PI3K/AKT pathway is not affected. nih.gov |

| p38 (MAPK Pathway) | ● No change in phosphorylation | Demonstrates selectivity within the broader MAPK family. nih.gov |

| ERK (MAPK Pathway) | ● No change in phosphorylation | Further confirms the specific targeting of JNK over other MAPK pathways. nih.gov |

This table summarizes how (E)-2-hexadecenal integrates with various cellular signaling systems.

| Interacting Network | Key Components Involved | Nature of Interaction & Outcome |

|---|---|---|

| Sphingolipid Metabolism | Sphingosine-1-phosphate (S1P), S1P Lyase (SPL) | (E)-2-Hexadecenal is a direct, bioactive degradation product of S1P, adding an apoptotic signaling branch to the pathway. nih.govnih.gov |

| MAP Kinase Cascade | MLK3, MKK4/7, JNK, c-Jun | Selective activation of the JNK stress pathway, leading to cytoskeletal reorganization and apoptosis. nih.govdcchemicals.com |

| Redox Signaling | Reactive Oxygen Species (ROS), N-acetylcysteine | JNK activation by (E)-2-hexadecenal is dependent on ROS, indicating crosstalk with oxidative stress signals. nih.govresearchgate.net |

| Fatty Acid Metabolism | Fatty aldehyde dehydrogenase | (E)-2-Hexadecenal can be oxidized to (2E)-hexadecenoic acid, linking it to fatty acid pools. caymanchem.combiomol.com |

| Phospholipid Metabolism | Phosphoethanolamine | Co-product of (E)-2-hexadecenal synthesis, which serves as a precursor for membrane phospholipids. nih.gov |

Involvement of E 2 Hexadecenal in Pathological Conditions

Sjögren-Larsson Syndrome (SLS) Pathogenesis

Sjögren-Larsson Syndrome is a rare, autosomal recessive neurocutaneous disorder characterized by a triad (B1167595) of clinical features: congenital ichthyosis (scaly skin), spastic di- or tetraplegia (a form of cerebral palsy), and intellectual disability. geneskin.orgdermnetnz.orgnih.gov The underlying cause of SLS is a mutation in the ALDH3A2 gene, which codes for the enzyme fatty aldehyde dehydrogenase (FALDH). geneskin.orgnih.govnih.gov This enzyme is crucial for the oxidation of long-chain aliphatic aldehydes to their corresponding fatty acids. nih.govtandfonline.com

In individuals with SLS, the deficiency of FALDH activity leads to an inability to properly metabolize certain lipids. nih.govtandfonline.com Specifically, the enzyme is responsible for converting fatty aldehydes, including (E)-2-Hexadecenal, into fatty acids. nih.govmdpi.com (E)-2-Hexadecenal is a product of the metabolic breakdown of sphingosine-1-phosphate (S1P), a key signaling lipid. nih.govnih.gov

The impairment of FALDH results in the systemic accumulation of fatty aldehydes like (E)-2-Hexadecenal and their precursor fatty alcohols. nih.govnih.govnih.gov Research proposes that the buildup of the S1P metabolite (E)-2-Hexadecenal is a significant contributor to the pathogenesis of SLS. nih.gov These accumulated aldehydes are toxic molecules that can covalently react with a wide range of cellular components, including proteins and amino-containing lipids like phosphatidylethanolamine (B1630911), forming damaging adducts. nih.gov This accumulation is thought to disrupt the integrity of cell membranes, particularly affecting the skin's barrier function and the white matter of the brain. nih.gov

The hallmark symptoms of SLS are directly linked to the toxic accumulation of fatty aldehydes. The pathogenic mechanisms are thought to stem from either the buildup of these aldehydes and related lipids or a deficiency in their fatty acid products. nih.gov

Ichthyosis: The congenital ichthyosis seen in SLS patients is believed to result from the accumulation of fatty aldehydes and alcohols in the skin. nih.gov This disrupts the normal formation of the epidermal lipid barrier, which is essential for maintaining skin hydration and integrity, leading to the characteristic dry, scaly skin. nih.govmdpi.com The ichthyosis is often prominent in the flexural areas, such as the neck and lower abdomen, and is frequently accompanied by severe itching. nih.gov

Neurological and Cognitive Deficits: The neurological symptoms, including spasticity, intellectual impairment, and developmental delays, typically appear within the first two years of life. geneskin.orgmdpi.com These deficits are attributed to the accumulation of fatty aldehydes and related lipids in the central nervous system, which impairs the structural and functional integrity of myelin membranes in the brain's white matter. nih.govresearchgate.net Glistening white dots on the retina are also a pathognomonic feature of the disease, which may be caused by the accumulation of these lipids. dermnetnz.orgresearchgate.netnih.gov Seizures affect approximately 40% of children with SLS. dermnetnz.org

Associations with Immunological Disorders

While the primary association of (E)-2-Hexadecenal is with SLS, its role as a lipid peroxidation product suggests potential involvement in broader pathological conditions. Lipid peroxidation is a process where reactive oxygen species (ROS) attack lipids, generating a variety of products, including reactive aldehydes. nih.gov Increased formation of these lipid peroxidation products has been observed in various diseases, including cancer, atherosclerosis, and immunological disorders such as rheumatoid arthritis. nih.gov These aldehydes are more stable than the initial ROS, allowing them to diffuse and cause damage at sites distant from their origin, thereby propagating inflammatory responses and tissue injury. nih.gov A related compound, cis-9-hexadecenal, has been reported to possess anti-inflammatory properties, highlighting the complex role of these aldehydes in immune-related processes. acs.org

Role in Cancer Biology and Carcinogenesis

Emerging evidence suggests that aldehydes derived from lipid metabolism, including (E)-2-Hexadecenal, may play a role in the development of cancer.

(E)-2-Hexadecenal is considered a reactive compound. biosynth.com Its chemical structure, featuring an α,β-unsaturated aldehyde, makes it susceptible to reacting with biological macromolecules. Studies have shown that (E)-2-Hexadecenal readily reacts with DNA to form aldehyde-derived DNA adducts. caymanchem.comdovepress.com The formation of such adducts is a critical step in chemical carcinogenesis, as it can lead to permanent DNA mutations if not repaired, initiating the process of uncontrolled cell growth. caymanchem.comyoutube.com

Furthermore, research on similar, shorter-chain aldehydes like trans-2-hexenal (B146799) has demonstrated genotoxic and mutagenic properties, with long-term studies suggesting a marked carcinogenic potential. nih.gov (E)-2-Hexadecenal has also been shown to induce cellular changes, including cytoskeletal reorganization and apoptosis (programmed cell death), through specific signaling pathways like the JNK pathway. nih.govbiosynth.com

(E)-2-Hexadecenal can be generated not only through enzymatic pathways like sphingolipid degradation but also non-enzymatically during lipid peroxidation. nih.govnih.gov Lipid peroxidation is a hallmark of oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer. nih.gov The aldehydes produced during lipid peroxidation are highly reactive and can inflict damage on proteins and DNA, contributing to cytotoxicity and mutagenesis. nih.gov This link suggests that under conditions of elevated oxidative stress, the increased production of (E)-2-Hexadecenal from peroxidized lipids could contribute to the carcinogenic process by causing DNA lesions and strand breaks. nih.govnih.gov

Data Tables

Table 1: (E)-2-Hexadecenal in Pathological Conditions

| Pathological Condition | Role of (E)-2-Hexadecenal | Key Research Findings | Citations |

| Sjögren-Larsson Syndrome (SLS) | Accumulates due to deficiency in the enzyme Fatty Aldehyde Dehydrogenase (FALDH). | The accumulation of this toxic aldehyde is believed to cause the primary symptoms of ichthyosis and neurological deficits by disrupting cell membrane integrity in the skin and brain. | nih.govmdpi.comnih.govnih.gov |

| Immunological Disorders | As a lipid peroxidation product, it may contribute to inflammation and tissue damage. | Increased levels of lipid peroxidation products, including aldehydes, are associated with various immunological disorders. These reactive molecules can propagate inflammatory responses. | nih.gov |

| Cancer | Acts as a reactive, potentially carcinogenic compound. | It can form adducts with DNA, a key mechanism of genotoxicity. Its generation during lipid peroxidation links it to oxidative stress-induced carcinogenesis. | nih.govnih.govbiosynth.comcaymanchem.com |

Research Methodologies and Analytical Approaches for E 2 Hexadecenal Studies

Advanced Quantification Techniques in Biological Samples

The accurate measurement of (E)-2-hexadecenal in biological samples is challenging due to its inherent chemical properties. As a long-chain aldehyde, it is not readily ionizable by electrospray ionization (ESI) for mass spectrometry and lacks a sufficient number of double bonds for robust fluorescence detection. nih.govnih.gov To overcome these limitations, specialized techniques, often involving chemical derivatization, have been developed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of various biomolecules, offering high selectivity and sensitivity. acs.orgspringernature.com However, the direct analysis of (E)-2-hexadecenal by LC-MS is often hindered by its poor ionization efficiency. nih.govnih.gov

To address the challenges of quantifying (E)-2-hexadecenal, various derivatization strategies have been implemented. These methods chemically modify the aldehyde into a derivative that is more amenable to ionization and detection by mass spectrometry.

2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH): This reagent reacts with (E)-2-hexadecenal to form a stable derivative that is both ionizable and fluorescent. nih.govnih.gov This transformation allows for highly sensitive quantification by LC-MS/MS. nih.gov The use of DAIH has enabled the detection of (E)-2-hexadecenal at the femtomole level in biological samples like cell lines and human plasma. nih.govnih.gov

Semicarbazone: Derivatization with semicarbazide (B1199961) to form a semicarbazone is another effective strategy. This method has been successfully used in an electrospray ionization (ESI)-LC/MS/MS assay for the quantification of (E)-2-hexadecenal. The semicarbazone derivatives of aldehydes produce strong molecular ions in positive ion mode, facilitating their detection and quantification. nih.gov

2-Hydrazinoquinoline (HQ): HQ has been developed as a derivatization agent for the LC-MS analysis of aldehydes and ketones. It reacts with the carbonyl group of (E)-2-hexadecenal to form a Schiff base. caymanchem.comnih.gov This derivatization enhances the chromatographic performance and ionization efficiency in an electrospray source, making it a valuable tool for metabolomic studies. caymanchem.com

| Derivatization Reagent | Derivative Type | Detection Method | Key Advantages |

| DAIH | Hydrazone | LC-MS/MS, Fluorescence | High sensitivity, enables both mass spectrometric and fluorescence detection. |

| Semicarbazide | Semicarbazone | LC-MS/MS | Forms strong molecular ions in positive ESI mode. |

| 2-Hydrazinoquinoline | Schiff Base | LC-MS | Improves chromatographic performance and ionization efficiency. |

Isotope-Dilution HPLC-Electrospray Ionization-Quadrupole/Time-of-Flight (ESI-QTOF) MS

A highly precise method for the quantification of (E)-2-hexadecenal involves isotope-dilution high-performance liquid chromatography (HPLC) combined with electrospray ionization-quadrupole/time-of-flight (ESI-QTOF) mass spectrometry. nih.govspringernature.com This technique utilizes a stable isotope-labeled internal standard of the analyte. The derivatization of both the endogenous (E)-2-hexadecenal and the isotopic standard with a reagent like DAIH allows for accurate quantification by comparing the signal intensities of the native and labeled derivatives. springernature.com This approach corrects for variations in sample preparation and matrix effects, leading to highly reliable and reproducible results. nih.govspringernature.com

Fluorescence Detection Methods

In addition to mass spectrometry, fluorescence detection can be employed for the quantification of (E)-2-hexadecenal, provided it is first derivatized with a fluorescent tag. The use of 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) is a prime example of this strategy. nih.gov The resulting derivative is not only ionizable for MS analysis but also exhibits fluorescence, allowing for detection by a fluorescence detector following liquid chromatographic separation. nih.govnih.gov This dual-purpose derivatization provides a versatile and sensitive analytical approach. For instance, LC with fluorescence detection of the DAIH derivative of (E)-2-hexadecenal has achieved a limit of detection of 0.75 pmol per sample. nih.govnih.gov

Chemical Synthesis and Modification for Research Applications

The availability of pure (E)-2-hexadecenal is crucial for conducting detailed biological and mechanistic studies. Chemical synthesis provides a reliable source of this compound, allowing researchers to investigate its physiological roles and mechanisms of action.

Synthetic Pathways for (E)-2-Hexadecenal Production

Several synthetic strategies can be employed for the production of α,β-unsaturated aldehydes like (E)-2-hexadecenal. A well-established pathway involves a three-step reaction sequence. nih.gov

Olefination: The synthesis often begins with an olefination reaction, such as a Horner-Wadsworth-Emmons reaction. In a documented procedure, myristaldehyde is reacted with triethyl phosphonoacetate in the presence of a base like potassium carbonate. This step forms the α,β-unsaturated ester. nih.gov

Reduction: The resulting α,β-unsaturated ester is then reduced to the corresponding allylic alcohol. A reducing agent such as alane is typically used for this transformation. nih.gov

Oxidation: The final step involves the oxidation of the allylic alcohol to the desired α,β-unsaturated aldehyde, (E)-2-hexadecenal. A mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) is employed to achieve this conversion without over-oxidizing the aldehyde to a carboxylic acid. nih.gov

The structure and purity of the synthesized (E)-2-hexadecenal are typically confirmed using spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.gov

| Synthetic Step | Reactants | Product |

| Olefination | Myristaldehyde, Triethyl phosphonoacetate | α,β-unsaturated ester |

| Reduction | α,β-unsaturated ester, Alane | Allylic alcohol |

| Oxidation | Allylic alcohol, Pyridinium chlorochromate | (E)-2-Hexadecenal |

Alternative synthetic approaches for α,β-unsaturated aldehydes include the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, and various carbonylation reactions. rsc.orgumass.eduyoutube.com These methods provide a range of options for chemists to produce (E)-2-hexadecenal and its analogs for research purposes.

Development of Chemical Probes (e.g., Alkyne-Tagged Derivatives for Click Chemistry)

The study of the cellular targets and mechanisms of action of (E)-2-hexadecenal has been significantly advanced by the development of chemical probes. These probes are engineered versions of the parent molecule that contain a reactive handle, allowing for their detection and the identification of their binding partners. A notable example is the creation of alkyne-tagged derivatives of (E)-2-hexadecenal, designed for use in click chemistry. caymanchem.comcaltagmedsystems.co.uk

Click chemistry, a set of powerful, reliable, and selective reactions, enables the rapid and efficient joining of molecular building blocks. wikipedia.org The most common form of click chemistry used in biological systems is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov In this approach, an alkyne-functionalized probe, such as (E)-2-Hexadecenal alkyne , can be introduced into a biological system. caymanchem.com After it has had time to interact with its cellular targets, an azide-containing reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) is added. The copper-catalyzed "click" reaction then specifically and covalently links the reporter to the alkyne-tagged probe, enabling the visualization and/or purification of the probe and its adducted biomolecules. nih.govnih.gov

(E)-2-Hexadecenal alkyne is a synthetically produced version of (E)-2-hexadecenal that incorporates a terminal alkyne group. caymanchem.com This modification allows it to serve as a probe in click chemistry applications. caymanchem.comcaltagmedsystems.co.uk This tool has been instrumental in investigating the biological activities of (E)-2-hexadecenal, which include inducing cytoskeletal reorganization, leading to cell rounding, detachment, and ultimately apoptosis in various cell types. caymanchem.comlabscoop.com Furthermore, it has been shown that (E)-2-hexadecenal readily reacts with deoxyguanosine and DNA to form aldehyde-derived DNA adducts. labscoop.com The alkyne tag provides a crucial experimental handle for the enrichment and identification of these cellular interaction partners.

Table 1: Chemical Properties of (E)-2-Hexadecenal Alkyne

| Property | Value |

|---|---|

| Formal Name | 2E-hexadecen-15-ynal |

| CAS Number | 1778692-99-1 |

| Molecular Formula | C₁₆H₂₆O |

| Formula Weight | 234.4 |

| Purity | ≥98% |

| Synonyms | Click Tag™ (E)-2-Hexadecenal Alkyne, FAL 16:3 |

This data is compiled from publicly available chemical information. caymanchem.com

In vitro and Cellular Biological Techniques

Mammalian Cell Culture Models (e.g., HEK293T, NIH3T3, HeLa)

To investigate the cellular effects of (E)-2-hexadecenal, researchers have utilized several well-established mammalian cell culture models. These in vitro systems provide a controlled environment to study the molecular pathways perturbed by the compound. Among the cell lines employed are Human Embryonic Kidney 293T (HEK293T) cells, mouse embryonic fibroblast NIH3T3 cells, and human cervical cancer HeLa cells. nih.gov

Studies have demonstrated that exposure to micromolar concentrations of (E)-2-hexadecenal induces significant morphological and physiological changes in these cell lines. nih.gov Specifically, treatment with (E)-2-hexadecenal leads to a reorganization of the cytoskeleton, resulting in the cells rounding up, detaching from the culture surface, and ultimately undergoing programmed cell death, or apoptosis. nih.gov The consistency of these observations across different cell types, including those of human and murine origin, underscores a fundamental and conserved cellular response to this lipid aldehyde. nih.gov

Table 2: Effects of (E)-2-Hexadecenal on Various Mammalian Cell Lines

| Cell Line | Origin | Observed Effects of (E)-2-Hexadecenal |

|---|---|---|

| HEK293T | Human Embryonic Kidney | Cytoskeletal reorganization, cell rounding, detachment, apoptosis |

| NIH3T3 | Mouse Embryonic Fibroblast | Cytoskeletal reorganization, cell rounding, detachment, apoptosis |

| HeLa | Human Cervical Cancer | Cytoskeletal reorganization, cell rounding, detachment, apoptosis |

This table summarizes findings from studies investigating the cellular impact of (E)-2-hexadecenal. nih.gov

Immunoblotting for Protein Phosphorylation and Expression Analysis

Immunoblotting, also known as Western blotting, is a widely used analytical technique to detect specific proteins in a sample. researchgate.netnih.gov This method is particularly valuable for assessing changes in protein expression levels and post-translational modifications, such as phosphorylation, in response to a stimulus like (E)-2-hexadecenal. nih.govbio-rad-antibodies.com

In the context of (E)-2-hexadecenal research, immunoblotting has been pivotal in elucidating the signaling pathways activated by this compound. nih.gov Studies have shown that treatment of cells with (E)-2-hexadecenal stimulates a specific signaling cascade involving the phosphorylation of MKK4/7 and JNK (c-Jun N-terminal kinase). nih.gov The activation of JNK, in turn, leads to the phosphorylation of its downstream target, the transcription factor c-Jun. nih.gov Notably, other related signaling proteins such as ERK, AKT, and p38 were found to be unaffected by (E)-2-hexadecenal treatment, highlighting the specificity of the JNK pathway in mediating its effects. nih.gov Immunoblotting has also been employed to analyze the expression and localization of proteins involved in apoptosis, such as cytochrome c, Bax, and Bid, following (E)-2-hexadecenal exposure. nih.gov

Flow Cytometry for Apoptosis and Cell Viability Assays (e.g., Annexin V Binding)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass one by one through a laser beam. nih.gov It is a cornerstone method for quantifying apoptosis and assessing cell viability. nih.govbiotium.com

A key application of flow cytometry in studying (E)-2-hexadecenal-induced cell death is the Annexin V binding assay. nih.gov Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane in healthy cells. abpbio.combio-rad-antibodies.comthermofisher.com During the early stages of apoptosis, PS is translocated to the outer leaflet, exposing it to the extracellular environment. bio-rad-antibodies.comthermofisher.com By using a fluorescently labeled Annexin V, cells undergoing apoptosis can be identified and quantified by flow cytometry. abpbio.commerckmillipore.comthermofisher.com Studies have utilized this method to demonstrate that treatment with (E)-2-hexadecenal induces apoptotic cell death in HEK293T, NIH3T3, and HeLa cells. nih.gov This technique, often combined with a viability dye like propidium (B1200493) iodide, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.gov

Chemo-proteomic Approaches for Global Target Identification

Chemo-proteomics combines chemical biology with mass spectrometry-based proteomics to identify the protein targets of small molecules on a global scale. nih.govnih.gov This approach is particularly suited for identifying the cellular interaction partners of bioactive lipids like (E)-2-hexadecenal. The development of an alkyne-tagged derivative of (E)-2-hexadecenal makes it an ideal candidate for chemo-proteomic studies. caymanchem.com

The general workflow for a chemo-proteomic experiment using (E)-2-Hexadecenal alkyne would involve treating cells or cell lysates with the probe, allowing it to form adducts with its target proteins. nih.gov Following this incubation, a reporter tag containing an azide (B81097) group, such as biotin-azide, is added. A copper-catalyzed click reaction then covalently links the biotin to the alkyne-tagged probe that is bound to its protein targets. nih.gov The biotinylated protein-probe complexes can then be enriched from the complex proteome using streptavidin-coated beads. Finally, the enriched proteins are identified and quantified by mass spectrometry, providing a proteome-wide view of the cellular targets of (E)-2-hexadecenal. nih.gov This powerful, unbiased approach can reveal novel protein interactions and provide deeper insights into the compound's mechanisms of action.

In vitro Studies of Adduct Formation

(E)-2-Hexadecenal is an α,β-unsaturated aldehyde, a class of compounds known for their reactivity towards nucleophilic biomolecules. In vitro studies have been conducted to characterize the adducts formed between (E)-2-hexadecenal and biologically relevant molecules, particularly DNA. labscoop.com

Research has shown that (E)-2-hexadecenal readily reacts with deoxyguanosine, one of the four main nucleobases in DNA, to form aldehyde-derived DNA adducts. caymanchem.comlabscoop.com These in vitro experiments typically involve incubating synthetic (E)-2-hexadecenal with purified DNA or individual nucleosides under controlled conditions. The resulting adducts can then be analyzed and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. The formation of such adducts in vitro suggests a potential mechanism by which (E)-2-hexadecenal could exert genotoxic effects within a cell. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-2-Hexadecenal |

| (E)-2-Hexadecenal alkyne |

| (2E)-hexadecenoic acid |

| 7-AAD |

| AKT |

| Annexin V |

| Bax |

| Bid |

| Biotin-azide |

| c-Jun |

| Cytochrome c |

| Deoxyguanosine |

| ERK |

| JNK (c-Jun N-terminal kinase) |

| MKK4/7 |

| p38 |

| Phosphatidylserine |

| Propidium Iodide |

Characterization of Glutathione (B108866) (GSH) Conjugates

The detoxification of electrophilic compounds like (E)-2-hexadecenal in cellular systems often involves conjugation with glutathione (GSH), a critical endogenous antioxidant. sciex.commdpi.com The characterization of these GSH conjugates is crucial for understanding the metabolic fate of (E)-2-hexadecenal.

In in vitro studies, (E)-2-hexadecenal has been shown to react with GSH to form distinct conjugates. nih.gov Researchers have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify these reaction products. nih.gov In a cell-free approach, two primary GSH conjugates of (E)-2-hexadecenal were identified. These same two conjugates were also detected when (E)-2-hexadecenal was incubated with lysates from HepG2 cells, a human liver cancer cell line. nih.gov

The identification process involves precise mass measurements and fragmentation analysis (MS/MS) to elucidate the structure of the conjugates. The analytical approach can be enhanced by using stable isotopically labeled reference materials to confirm the identity of the detected compounds. nih.gov

Table 1: Identified Glutathione (GSH) Conjugates of (E)-2-Hexadecenal

| Conjugate Name | Analytical Method | Finding | Source |

| GSH conjugate 1 | LC-MS/MS | Identified in cell-free reactions and HepG2 cell lysates. | nih.gov |

| GSH conjugate 2 | LC-MS/MS | Identified in cell-free reactions and HepG2 cell lysates. | nih.gov |

This table summarizes the glutathione conjugates of (E)-2-hexadecenal identified in a key in vitro study.

Identification of Amino Acid Adducts from Model Proteins

(E)-2-hexadecenal can form covalent adducts with proteins by reacting with nucleophilic amino acid residues, a process that can alter protein structure and function. nih.govoregonstate.edu The identification of these adducts is typically performed using a "bottom-up" proteomics approach, where proteins are enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. oregonstate.edu

Research has focused on the reaction of (E)-2-hexadecenal with model proteins, such as bovine serum albumin (BSA), as well as with proteins from cell lysates. nih.gov In a cell-free system, seven different l-amino acid adducts of (E)-2-hexadecenal were identified. nih.gov The primary mechanisms of adduct formation are Michael addition and Schiff base formation. nih.gov

When the model protein BSA was incubated with (E)-2-hexadecenal, subsequent analysis led to the detection of four of the seven previously identified amino acid adducts. nih.gov The most prominent of these was the Michael adduct with l-histidine (B1673261). nih.gov These findings were further corroborated by identifying the same adducts in proteins extracted from HepG2 cells that had been treated with the aldehyde. nih.gov

Tandem mass spectrometry (MS/MS) is the cornerstone for characterizing these protein modifications. oregonstate.edunih.gov The fragmentation patterns of the modified peptides provide information on the specific amino acid that has been adducted and the nature of the chemical bond formed. oregonstate.edu

Table 2: Identified Amino Acid Adducts of (E)-2-Hexadecenal

| Amino Acid | Type of Adduct | Analytical Method | Finding | Source |

| l-Histidine | Michael adduct | LC-MS/MS | Most prominent adduct found on BSA and in HepG2 cell proteins. | nih.gov |

| l-Lysine | Schiff base adduct | LC-MS/MS | Identified in cell-free studies and on BSA/HepG2 proteins. | nih.gov |

| l-Cysteine | Michael adduct | LC-MS/MS | Identified in cell-free studies and on BSA/HepG2 proteins. | nih.gov |

| Other Amino Acids | Various adducts | LC-MS/MS | Four other adducts identified in cell-free systems, with some also found on BSA and in HepG2 cell proteins. | nih.gov |

This table details the specific amino acid residues that have been identified to form adducts with (E)-2-hexadecenal and the context in which they were found.

Future Research Directions and Therapeutic Implications

Comprehensive Elucidation of Specific Protein Modifications and Functional Consequences

(E)-2-hexadecenal, like other reactive aldehydes derived from lipid peroxidation, can covalently modify proteins, a process termed lipoxidation. nih.govresearchgate.net These aldehydes are electrophilic and react with nucleophilic amino acid residues such as cysteine, histidine, and lysine, forming advanced lipoxidation end products (ALEs). nih.govpnas.org Such modifications can induce significant structural and functional changes in proteins, including unfolding, aggregation, increased β-sheet conformation, and altered enzymatic activity. nih.govresearchgate.net

While the general mechanism of protein modification by aldehydes is understood, the specific protein targets of (E)-2-hexadecenal and the precise functional outcomes of these modifications are not fully cataloged. Research has shown that (E)-2-hexadecenal's effects are mediated through post-translational modifications of signaling proteins. nih.gov For instance, it induces apoptosis through a mechanism dependent on c-Jun N-terminal kinase (JNK)-mediated post-translational modifications, leading to the cleavage of Bid and increased mitochondrial localization of Bim. nih.govnih.gov It has also been shown to induce the phosphorylation of c-Jun. biosynth.com

Future research should focus on:

Proteomic Screening: Employing advanced proteomic techniques to identify the full spectrum of proteins that are specifically adducted by (E)-2-hexadecenal within the cell.

Characterization of Adducts: Determining the exact nature and location of the covalent modifications on the identified target proteins.

Functional Analysis: Investigating how these specific modifications alter protein structure, stability, protein-protein interactions, and enzymatic function. This will clarify the direct link between (E)-2-hexadecenal adduction and the resulting cellular phenotypes, such as cytoskeletal reorganization and apoptosis. caymanchem.comnih.gov

| Cellular Process | Key Protein/Pathway Component | Effect of (E)-2-Hexadecenal | Functional Consequence |

| Apoptosis | JNK (c-Jun N-terminal kinase) | Activation/Phosphorylation nih.gov | Triggers downstream apoptotic events nih.gov |

| Bim | Increased translocation to mitochondria nih.gov | Induction of apoptosis | |

| Bid | Cleavage nih.gov | Pro-apoptotic signaling | |

| c-Jun | Phosphorylation nih.govbiosynth.com | Activation of apoptotic signaling | |

| Cytoskeletal Dynamics | F-actin | Reorganization nih.gov | Cell rounding and detachment nih.gov |

Further Investigation into the Role of (E)-2-Hexadecenal in Pathological Conditions

Emerging evidence implicates (E)-2-hexadecenal in several pathological states. Its accumulation is particularly relevant in conditions characterized by increased oxidative stress and altered lipid metabolism.

Studies have linked high concentrations of (E)-2-hexadecenal to the development of type II diabetes. squarespace.com It appears to impair fatty acid oxidation, leading to its own accumulation and promoting insulin resistance and inflammation, as indicated by increased expression of interleukin-6 (IL-6). squarespace.com The accumulation of fatty aldehydes, in general, is known to be toxic, as demonstrated in Sjogren-Larsson syndrome, a genetic disorder caused by a deficiency in fatty aldehyde dehydrogenase (FALDH), the enzyme responsible for detoxifying these compounds. nih.gov Furthermore, (E)-2-hexadecenal can react with DNA to form aldehyde-derived DNA adducts, suggesting it may contribute to carcinogenesis. caymanchem.combiosynth.com

To build upon these findings, future investigations should pursue:

In Vivo Validation: Developing and utilizing animal models to confirm the role of (E)-2-hexadecenal in the pathogenesis of type II diabetes, neurodegenerative diseases, and cancer.

Biomarker Development: Exploring whether levels of (E)-2-hexadecenal or its protein adducts in blood or tissues can serve as reliable biomarkers for disease diagnosis or progression.

Disease-Specific Mechanisms: Investigating the precise contribution of (E)-2-hexadecenal to the pathology of specific diseases, such as its role in β-cell dysfunction in diabetes or neuronal cell death in neurodegeneration.

| Pathological Condition | Observed/Proposed Role of (E)-2-Hexadecenal | Underlying Mechanism |

| Type II Diabetes | Contributes to insulin resistance and inflammation squarespace.com | Impairs fatty acid oxidation, increases IL-6 expression squarespace.com |

| Sjogren-Larsson Syndrome | Accumulation of fatty aldehydes contributes to symptoms nih.gov | Deficiency of fatty aldehyde dehydrogenase (FALDH) nih.gov |

| Carcinogenesis | Potential to contribute to cancer development biosynth.com | Forms DNA adducts caymanchem.com |

Development of Novel Therapeutic Strategies Targeting (E)-2-Hexadecenal Metabolism and Signaling Pathways

The central role of (E)-2-hexadecenal in mediating cellular stress and pathology makes its metabolic and signaling pathways attractive targets for therapeutic intervention.

Two primary strategies can be envisioned:

Enhancing Detoxification: (E)-2-hexadecenal is oxidized to the less reactive (2E)-hexadecenoic acid by long-chain fatty aldehyde dehydrogenase (FALDH). caymanchem.com Therapeutic approaches could focus on developing pharmacological agents that enhance the activity or expression of FALDH to promote the clearance of this toxic aldehyde.

Inhibiting Downstream Signaling: The cytotoxic effects of (E)-2-hexadecenal are mediated through an oxidant stress-dependent activation of the MLK3-MKK4/7-JNK signaling cascade. nih.govnih.gov Research has shown that antioxidants, such as N-acetylcysteine, can prevent JNK activation by (E)-2-hexadecenal. nih.govnih.gov Moreover, direct pharmacological inhibition of JNK has been shown to block (E)-2-hexadecenal-induced cytoskeletal changes and apoptosis. nih.govnih.gov

Future therapeutic development should therefore concentrate on:

Targeting FALDH: Screening for and designing small molecules that can upregulate or allosterically activate FALDH to accelerate (E)-2-hexadecenal detoxification.